molecular formula C16H16ClN3O2 B5700108 N-[3-chloro-2-(4-morpholinyl)phenyl]nicotinamide

N-[3-chloro-2-(4-morpholinyl)phenyl]nicotinamide

Número de catálogo B5700108
Peso molecular: 317.77 g/mol
Clave InChI: LGAHTWPNOHWKMR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-[3-chloro-2-(4-morpholinyl)phenyl]nicotinamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme in the B-cell receptor signaling pathway, which is important for the development and survival of B-cells. Inhibiting BTK has been shown to be effective in treating various B-cell malignancies, including chronic lymphocytic leukemia, mantle cell lymphoma, and Waldenström macroglobulinemia.

Mecanismo De Acción

N-[3-chloro-2-(4-morpholinyl)phenyl]nicotinamide inhibits BTK by binding to the enzyme's active site and preventing its phosphorylation. This leads to inhibition of downstream signaling pathways, including the PI3K/AKT and NF-κB pathways, which are important for B-cell survival and proliferation. In addition, N-[3-chloro-2-(4-morpholinyl)phenyl]nicotinamide has been shown to induce apoptosis of malignant B-cells through the mitochondrial pathway.
Biochemical and Physiological Effects
N-[3-chloro-2-(4-morpholinyl)phenyl]nicotinamide has been shown to have several biochemical and physiological effects. It inhibits BTK activity and downstream signaling pathways, leading to apoptosis of malignant B-cells. It also enhances the activity of other anti-cancer agents, such as venetoclax and rituximab. In addition, N-[3-chloro-2-(4-morpholinyl)phenyl]nicotinamide has been shown to have minimal effects on T-cells and natural killer cells, which are important for immune function.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-[3-chloro-2-(4-morpholinyl)phenyl]nicotinamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied in preclinical models and clinical trials, and its mechanism of action is well understood. In addition, N-[3-chloro-2-(4-morpholinyl)phenyl]nicotinamide has been shown to be effective in inhibiting BTK and inducing apoptosis of malignant B-cells.
However, there are also limitations for lab experiments with N-[3-chloro-2-(4-morpholinyl)phenyl]nicotinamide. It has been shown to have off-target effects on other kinases, such as ITK and TXK, which may affect its specificity and efficacy. In addition, N-[3-chloro-2-(4-morpholinyl)phenyl]nicotinamide has limited solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.

Direcciones Futuras

There are several future directions for research on N-[3-chloro-2-(4-morpholinyl)phenyl]nicotinamide. One direction is to further optimize the synthesis method to improve yield and purity of the final product. Another direction is to investigate the off-target effects of N-[3-chloro-2-(4-morpholinyl)phenyl]nicotinamide on other kinases, and to develop more specific inhibitors of BTK. In addition, future research could focus on the combination of N-[3-chloro-2-(4-morpholinyl)phenyl]nicotinamide with other anti-cancer agents, and on the development of biomarkers to predict response to treatment. Finally, clinical trials could be conducted to investigate the efficacy of N-[3-chloro-2-(4-morpholinyl)phenyl]nicotinamide in other B-cell malignancies, such as diffuse large B-cell lymphoma and follicular lymphoma.

Métodos De Síntesis

The synthesis of N-[3-chloro-2-(4-morpholinyl)phenyl]nicotinamide involves several steps. First, 3-chloro-2-nitroaniline is reacted with morpholine to form 3-chloro-2-(4-morpholinyl)aniline. This intermediate is then reacted with nicotinic acid to form N-[3-chloro-2-(4-morpholinyl)phenyl]nicotinamide. The final product is obtained through purification and isolation steps. The synthesis method has been optimized to yield high purity and high yield of the final product.

Aplicaciones Científicas De Investigación

N-[3-chloro-2-(4-morpholinyl)phenyl]nicotinamide has been extensively studied in preclinical models and clinical trials for the treatment of B-cell malignancies. It has been shown to be effective in inhibiting BTK and blocking B-cell receptor signaling, leading to apoptosis of malignant B-cells. In addition, N-[3-chloro-2-(4-morpholinyl)phenyl]nicotinamide has been shown to enhance the activity of other anti-cancer agents, such as venetoclax and rituximab. Clinical trials have demonstrated the safety and efficacy of N-[3-chloro-2-(4-morpholinyl)phenyl]nicotinamide in patients with relapsed or refractory B-cell malignancies.

Propiedades

IUPAC Name

N-(3-chloro-2-morpholin-4-ylphenyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3O2/c17-13-4-1-5-14(15(13)20-7-9-22-10-8-20)19-16(21)12-3-2-6-18-11-12/h1-6,11H,7-10H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGAHTWPNOHWKMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=CC=C2Cl)NC(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>47.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49725957
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-(3-Chloro-2-morpholin-4-yl-phenyl)-nicotinamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.